molecular formula C13H20N2O3S B3037708 4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine CAS No. 551930-87-1

4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine

Cat. No.: B3037708
CAS No.: 551930-87-1
M. Wt: 284.38 g/mol
InChI Key: MCQWLRDGGZKFIT-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family This compound is characterized by the presence of a cyclohexylsulfonyl group, a methoxymethyl group, and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

    Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via sulfonylation reactions using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.

    Methylation: The methyl group can be introduced using methyl iodide or similar methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylsulfonyl)-2-methylpyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    6-(Methoxymethyl)-2-methylpyrimidine: Lacks the cyclohexylsulfonyl group, which may influence its chemical properties and biological activity.

    4-(Cyclohexylsulfonyl)-6-methylpyrimidine: Lacks the methoxymethyl group, potentially altering its chemical behavior and applications.

Uniqueness

4-(Cyclohexylsulfonyl)-6-(methoxymethyl)-2-methylpyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-cyclohexylsulfonyl-6-(methoxymethyl)-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10-14-11(9-18-2)8-13(15-10)19(16,17)12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWLRDGGZKFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)S(=O)(=O)C2CCCCC2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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